Methyl 2-chloropropionate

Process Chemistry Continuous Flow Synthesis Reaction Engineering

Methyl 2-chloropropionate (M2CP) is a critical chiral α-haloester for synthesizing phenoxy herbicides like mecoprop-P and for controlled radical polymerization (ATRP). Its (S)-enantiomer, produced via enantioselective esterase biocatalysis in >94% yield and >98% enantiomeric excess, enables cost-effective agrochemical manufacturing. Unlike substituted analogs, M2CP’s α-chloro reactivity ensures regioselective nucleophilic substitution without steric hindrance. Secure high-purity material for agricultural and pharmaceutical R&D scale-up.

Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
CAS No. 17639-93-9
Cat. No. B095975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloropropionate
CAS17639-93-9
Synonyms2-chloropropionic acid, methyl ester
alpha-chloropropionic acid, methyl ester
MeCPA
methyl 2-chloropropanoate
methyl 2-chloropropionate
Molecular FormulaC4H7ClO2
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)Cl
InChIInChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3
InChIKeyJLEJCNOTNLZCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Chloropropionate (CAS 17639-93-9): A Specialized Chiral Intermediate for Agrochemical and Pharmaceutical Synthesis


Methyl 2-chloropropionate (M2CP), CAS 17639-93-9, is a halogenated ester (C₄H₇ClO₂, MW 122.55) with a chiral center at the α-carbon [1]. It exists as a racemic mixture, with its individual enantiomers—particularly (S)-(−)-methyl 2-chloropropionate (CAS 73246-45-4)—serving as critical intermediates in the synthesis of chiral agrochemicals (e.g., phenoxy herbicides like mecoprop-P) and pharmaceuticals [2]. The compound's reactivity, derived from its electrophilic α-chloro ester structure, underpins its role in nucleophilic substitution and radical polymerization processes .

Why Methyl 2-Chloropropionate Cannot Be Substituted by Generic Analogs in Stereoselective Synthesis


The critical limitation of generic substitution for methyl 2-chloropropionate stems from the interplay between its chiral center and its α-haloester reactivity. Unlike achiral alternatives, M2CP's enantiomers exhibit significantly different reaction kinetics with biological targets, with initial enzymatic hydrolysis rates differing by a factor of up to 2.1 between the (R)- and (S)-enantiomers [1]. Direct substitution with close analogs, such as methyl 2-bromopropionate, alters both steric bulk and leaving group potential (C-Br vs. C-Cl), leading to different regioselectivity and reaction rates [2]. Furthermore, its specific α-chloro substitution pattern makes it a direct precursor for aryloxyphenoxypropionate herbicides—a synthetic pathway that cannot be accessed with simple propionates or other halopropionates [3].

Quantitative Evidence Guide: Performance of Methyl 2-Chloropropionate Against Analogs and Benchmarks


Microreactor Process Achieves 94%+ Yield for Methyl 2-Chloropropionate, a 25% Improvement Over Batch Reactor Methods

A microreactor-based synthesis of methyl 2-chloropropionate achieves a yield of >94%, representing a significant improvement over the 75% yield typically observed in conventional batch reactor methods . The improved yield is attributed to the superior heat and mass transfer in the microreactor, which suppresses the formation of β-chloropropionate and dichloropropionate impurities .

Process Chemistry Continuous Flow Synthesis Reaction Engineering

Methyl 2-Chloropropionate (EST12-7) Enables >99% ee Chiral Resolution, a 49%+ Conversion Improvement Over Non-Optimized Biocatalytic Processes

The novel esterase EST12-7 enables the kinetic resolution of racemic methyl 2-chloropropionate to yield (R)-methyl 2-chloropropionate with >99% enantiomeric excess (ee) and >49% conversion [1]. This contrasts with earlier processes that faced significant challenges in achieving such high enantiopurity due to the minimal structural differences between the two enantiomers [2].

Biocatalysis Chiral Resolution Enzyme Engineering

Lower Molecular Weight and Steric Hindrance: Methyl 2-Chloropropionate Offers Superior Reactivity Over Ethyl Ester Analog in Polymerization

Methyl 2-chloropropionate (MW 122.55 g/mol) has a lower molecular weight and reduced steric hindrance compared to its ethyl ester analog, ethyl 2-chloropropionate (MW 136.58 g/mol) . The smaller methyl group of M2CP makes it a more reactive initiator in radical polymerization processes due to easier access to the reactive α-chloro site .

Polymer Chemistry Radical Polymerization Initiator Design

In Vivo Toxicity Data: Methyl 2-Chloropropionate Exhibits an Intraperitoneal LD50 of 250 mg/kg in Mice

The acute toxicity of methyl 2-chloropropionate has been quantified with an intraperitoneal LD50 of 250 mg/kg in mice . This quantitative endpoint is essential for risk assessment and establishing safe handling protocols in both laboratory and industrial settings, as the compound is known to cause irritation and can affect the lungs, liver, kidneys, and brain upon exposure .

Toxicology Occupational Safety Risk Assessment

Industrial Grade Purity: Commercial Methyl 2-Chloropropionate is Available with 99% Minimum Purity and <0.5% Single Impurities

Commercial sources offer methyl 2-chloropropionate with a minimum purity of 99% and single impurities controlled to below 0.5% [1]. This high-purity specification is critical for ensuring reproducibility in synthetic applications and meeting the stringent quality requirements for pharmaceutical and agrochemical intermediates.

Quality Control Chemical Procurement Specifications

Enzymatic Resolution: Methyl 2-Chloropropionate Hydrolysis by WDEst9 Achieves >98% ee for Both (S)-Methyl and (S)-Ethyl Esters

A novel microbial esterase, WDEst9, demonstrates high enantioselectivity in the kinetic resolution of racemic mixtures, yielding both (S)-methyl 2-chloropropionate and (S)-ethyl 2-chloropropionate with high enantiomeric excess (both >98% ee) [1]. Notably, the enantio-preference of WDEst9 is opposite to that of other characterized esterases like EST12-7 and EstC10, which produce the (R)-enantiomer [1]. This provides complementary selectivity for accessing either enantiomer.

Biocatalysis Enantioselectivity Green Chemistry

Prioritized Application Scenarios for Methyl 2-Chloropropionate (CAS 17639-93-9) in R&D and Manufacturing


Large-Scale Synthesis of Chiral Agrochemical Intermediates

Methyl 2-chloropropionate, particularly its (S)-enantiomer, is the direct precursor for synthesizing phenoxy herbicides like mecoprop-P [1]. The availability of high-yielding (>94%) and high-purity (>98% ee) [2] manufacturing routes ensures a reliable and cost-effective supply chain for producing these high-volume chiral agrochemicals. The quantitative yield and enantiopurity data from Sections 3.1 and 3.2 directly support its use in industrial-scale production.

Development of Controlled Radical Polymerization Initiators

In polymer chemistry, the lower molecular weight and reduced steric hindrance of methyl 2-chloropropionate compared to its ethyl ester analog make it a preferred initiator for controlled radical polymerizations (e.g., ATRP) . This translates to potentially faster initiation kinetics and better control over molecular weight distribution in the synthesis of specialized block copolymers, as supported by the comparative data in Section 3.3.

Precision Biocatalysis for High-Value Chiral Building Blocks

The orthogonal enantioselectivities of different esterases (e.g., EST12-7 for the (R)-enantiomer [2] and WDEst9 for the (S)-enantiomer [3]) provide a unique toolkit. This allows process chemists to select the optimal biocatalyst to produce either enantiomer of methyl 2-chloropropionate with exceptional purity (>98-99% ee). This scenario is directly derived from the comparative evidence in Sections 3.2 and 3.6, highlighting its value in producing high-value chiral synthons for pharmaceutical research.

Process Development Leveraging Continuous Flow Technology

The demonstrated 25% yield improvement when using microreactor technology over batch processing for methyl 2-chloropropionate synthesis makes it an ideal model system for scaling up continuous flow chemistry platforms. This scenario is a direct application of the process intensification evidence from Section 3.1, showcasing its utility for R&D teams focused on next-generation, efficient manufacturing processes.

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